Chromatographic Retention and Regulatory Traceability: A Defined Impurity Standard for Enzalutamide Manufacturing
2-Fluoro-N,4-dimethyl-5-nitrobenzamide is a structurally related, but chemically distinct, impurity that must be resolved from the primary enzalutamide impurity standard, 2-fluoro-N-methyl-5-nitrobenzamide (Enzalutamide Impurity 58). In reversed-phase HPLC methods commonly used for enzalutamide purity assessment, the additional methyl group on the amide nitrogen of 2-fluoro-N,4-dimethyl-5-nitrobenzamide increases its hydrophobicity and retention time relative to the N-methyl analog. This chromatographic differentiation is critical for ensuring accurate identification and quantification of all potential process-related impurities .
| Evidence Dimension | Chromatographic Retention (HPLC) |
|---|---|
| Target Compound Data | Increased retention time (relative to N-methyl analog) due to higher LogP (1.64) and molecular weight (212.18 g/mol) |
| Comparator Or Baseline | 2-Fluoro-N-methyl-5-nitrobenzamide (Enzalutamide Impurity 58): LogP ~1.2 (estimated), Molecular Weight 198.15 g/mol |
| Quantified Difference | LogP increase of ~0.4-0.5 units; retention time shift of approximately 1-3 minutes under typical RP-HPLC conditions |
| Conditions | Reversed-phase HPLC using C18 column, acetonitrile/water gradient mobile phase, UV detection at 254 nm |
Why This Matters
Accurate impurity profiling requires chemically defined standards; using the wrong analog leads to misidentification and failed regulatory audits.
